molecular formula C8H5N3O3S B2405012 2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid CAS No. 1566207-10-0

2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B2405012
CAS No.: 1566207-10-0
M. Wt: 223.21
InChI Key: GVGXWWFWYRDLCA-UHFFFAOYSA-N
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Description

2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features both pyrimidine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile and catalysts like zinc chloride or sodium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the pyrimidine ring .

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid
  • 2-(Pyrimidin-2-ylthio)-1,3-oxazole-4-carboxylic acid
  • 2-(Pyrimidin-2-ylsulfanyl)-1,3-thiazole-4-carboxylic acid

Uniqueness

2-(Pyrimidin-2-ylsulfanyl)-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of pyrimidine and oxazole rings, which confer distinct electronic and steric properties.

Properties

IUPAC Name

2-pyrimidin-2-ylsulfanyl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3S/c12-6(13)5-4-14-8(11-5)15-7-9-2-1-3-10-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGXWWFWYRDLCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SC2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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